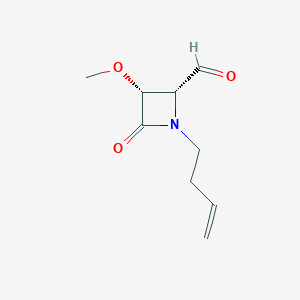![molecular formula C10H18O7 B13830862 [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate is a chemical compound with a complex structure that includes multiple hydroxyl groups and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate typically involves the esterification of a sugar derivative with propanoic acid. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and may be conducted under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic esterification, which can offer higher specificity and yield. The use of biocatalysts can also reduce the need for harsh chemical conditions, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols.
Scientific Research Applications
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme activity.
Industry: It can be used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism by which [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The ester group can undergo hydrolysis, releasing propanoic acid, which can participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] acetate
- [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] butanoate
Uniqueness
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The propanoate ester may offer different solubility and stability properties compared to similar compounds with different ester groups.
Properties
Molecular Formula |
C10H18O7 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate |
InChI |
InChI=1S/C10H18O7/c1-3-6(12)17-10(2)9(15)8(14)7(13)5(4-11)16-10/h5,7-9,11,13-15H,3-4H2,1-2H3/t5-,7-,8+,9+,10?/m1/s1 |
InChI Key |
DQSSWSTXKOELHG-GMPFDGBRSA-N |
Isomeric SMILES |
CCC(=O)OC1([C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |
Canonical SMILES |
CCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


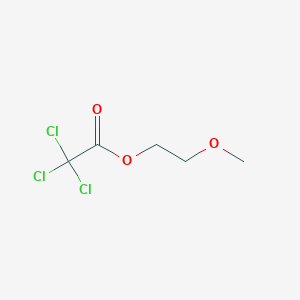
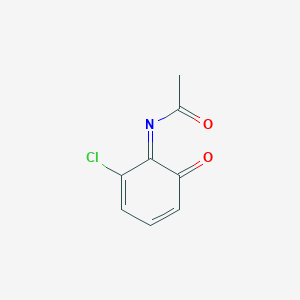
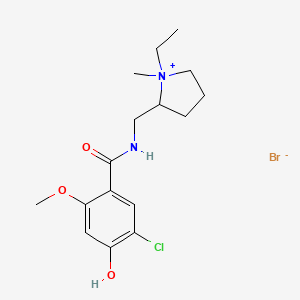
![(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B13830802.png)
![1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide](/img/structure/B13830806.png)
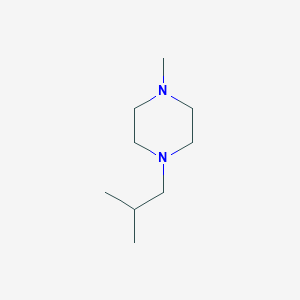
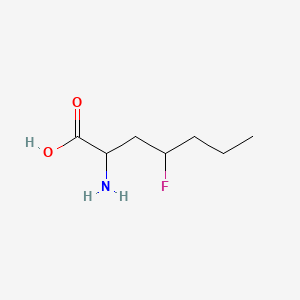

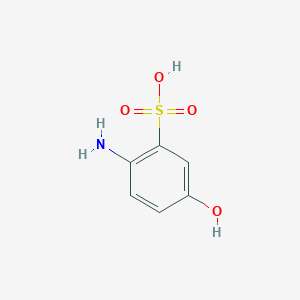
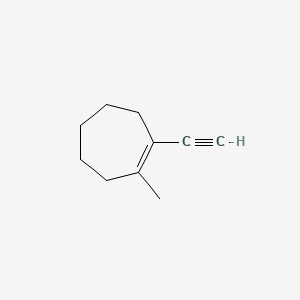
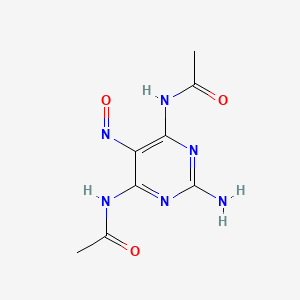
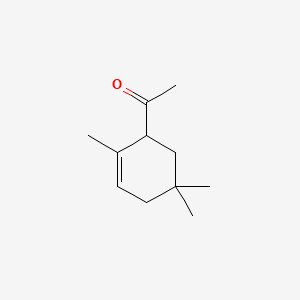
![(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole](/img/structure/B13830849.png)
